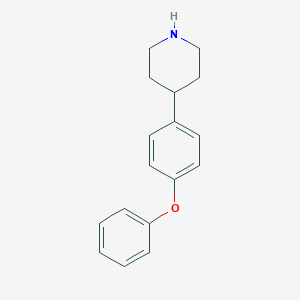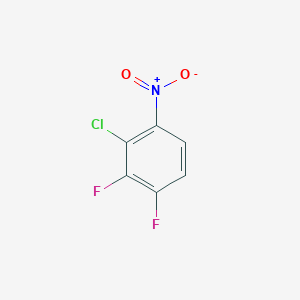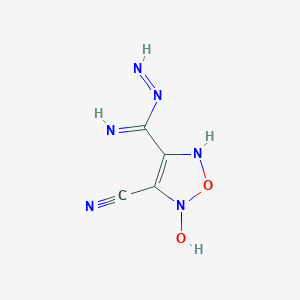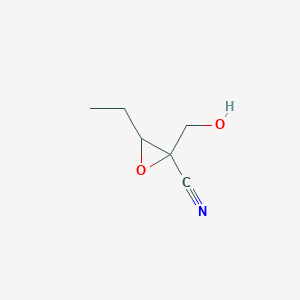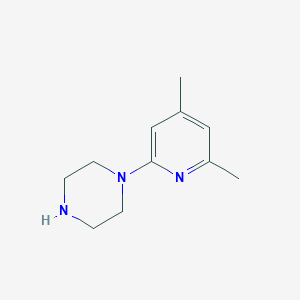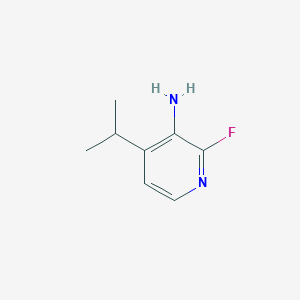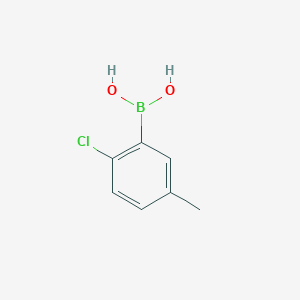
2-Chloro-5-methylphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-5-methylphenylboronic acid and its derivatives involves multiple steps, including the use of palladium-catalyzed cross-coupling reactions. The synthesis pathway often starts with simpler boronic acids or boronate esters, which are then functionalized through various organic transformations. Key methods include the Suzuki-Miyaura cross-coupling, which is frequently employed to introduce the phenylboronic acid moiety into the compound (Ren Yuan-long, 2007).
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methylphenylboronic acid features a phenyl ring substituted with a chloro and a methyl group at the ortho and meta positions, respectively, relative to the boronic acid group. This configuration influences its reactivity and the formation of complexes with diols and polyols, as evidenced by studies on similar boronic acids (R. Pizer & C. Tihal, 1992).
Chemical Reactions and Properties
2-Chloro-5-methylphenylboronic acid participates in a variety of chemical reactions, leveraging the unique reactivity of the boronic acid group. It is involved in catalytic cycles of cross-coupling reactions, where it can form bonds with various organic moieties, including alkyl, alkenyl, and alkynyl groups. Its behavior in Rh(I)-catalyzed reactions with alkynes leading to indene derivatives showcases its versatility and reactivity (Masaki Miyamoto et al., 2008).
Scientific Research Applications
Synthesis and Pharmaceutical Applications
2-Chloro-5-methylphenylboronic acid is utilized in the synthesis of various pharmaceutical compounds. For instance, it's used in the synthesis of thiophene derivatives through a palladium-catalyzed Suzuki cross-coupling reaction, which are then studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015). Additionally, it's involved in the synthesis of various compounds like 1,8-bisphenolnaphthalene, which show promise in enantioselective recognition of amines (Ghosn & Wolf, 2011).
Fluorescence and Quenching Studies
This chemical is also significant in fluorescence studies. For example, the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid, a derivative, has been explored using steady-state fluorescence measurements (Geethanjali, Nagaraja, & Melavanki, 2015).
Chemical Properties and Stability
Studies on the synthesis and stability of derivatives of 2-chloro-5-methylphenylboronic acid, such as 2-chloro-5-(trifluoromethyl)phenylboronic acid, highlight its importance in developing high-production-and-purity synthetic methods for industrial applications (Yuan-long, 2007).
Applications in Organic Chemistry
It is also used in organic chemistry, specifically in o-C-H silylation of arylboronic acids, demonstrating its versatility in chemical reactions and synthesis (Ihara & Suginome, 2009).
properties
IUPAC Name |
(2-chloro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUXNVYJDBCLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590374 | |
| Record name | (2-Chloro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylphenylboronic acid | |
CAS RN |
193353-35-4 | |
| Record name | (2-Chloro-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-methylphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



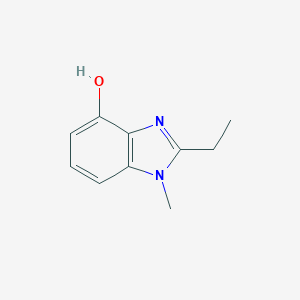
![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)

